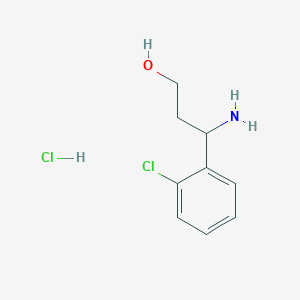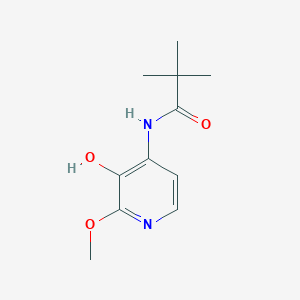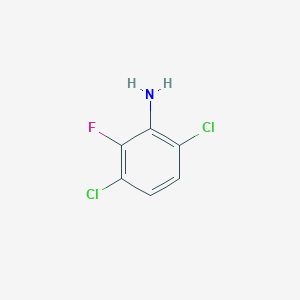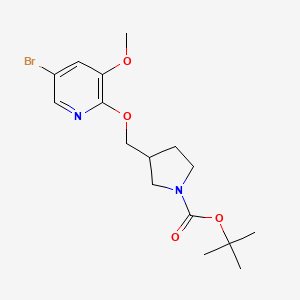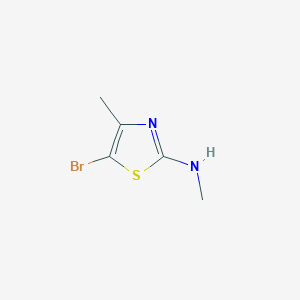
5-bromo-N,4-dimethyl-1,3-thiazol-2-amine
Overview
Description
“5-bromo-N,4-dimethyl-1,3-thiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular formula of “5-bromo-N,4-dimethyl-1,3-thiazol-2-amine” is C5H7BrN2S . The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antiviral Research
This compound has potential applications in antiviral research. Indole derivatives, which share a similar structural motif, have been shown to possess significant antiviral activities. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and other viruses . By analogy, 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine could be synthesized into derivatives that might serve as potent antiviral agents.
Anti-inflammatory Studies
The indole scaffold is known for its anti-inflammatory properties. Given the structural similarities, 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine could be utilized in the synthesis of new compounds for anti-inflammatory drug development .
Anticancer Applications
Indole derivatives are also explored for their anticancer activities. The bioactive aromatic compounds containing the indole nucleus have been found in many synthetic drug molecules. Research into the modification of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine could lead to the development of new anticancer agents .
Antimicrobial and Antioxidant Properties
A study on a closely related compound, diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, revealed promising antimicrobial and antioxidant properties. This suggests that 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine could be investigated for similar biomedical applications .
Anti-corrosion Potential
The same study also highlighted the anti-corrosion potential of the related compound on mild steel in an acidic environment. This indicates that 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine could be explored as a corrosion inhibitor in industrial applications .
Molecular Docking Studies
Indole derivatives have been used in molecular docking studies to screen for various pharmacological activities. 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine could be a candidate for such studies to identify potential binding affinities with various biological targets .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds generally interact with their targets through various mechanisms, including donor-acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Molecules containing a thiazole ring may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
The rule of five, which describes molecular properties important for a drug’s pharmacokinetics in the human body, including their absorption, distribution, metabolism, and excretion (adme), is generally applicable .
Result of Action
Thiazole compounds generally have the potential to reset physiological systems differently, leading to various biological effects .
properties
IUPAC Name |
5-bromo-N,4-dimethyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-3-4(6)9-5(7-2)8-3/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYYDCHMCLJPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439729.png)
![N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide](/img/structure/B1439730.png)
![2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride](/img/structure/B1439733.png)

![4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1439739.png)
![2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline](/img/structure/B1439740.png)
